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For Researchers, Scientists, and Drug Development Professionals

Introduction
JCP174 is a potent, mechanism-based irreversible inhibitor of serine hydrolases, belonging to

the 3-alkoxy-7-amino-4-chloroisocoumarin class of compounds. Its discovery originated from a

forward chemical genetic screen designed to identify compounds that could block the host-cell

invasion by the parasite Toxoplasma gondii. Unexpectedly, this screen revealed that JCP174
and structurally similar compounds enhanced, rather than inhibited, this process. This

paradoxical effect led to the identification of its key molecular targets and established JCP174
as a valuable chemical probe for studying protein palmitoylation and the broader functions of

serine hydrolases.

This technical guide provides a comprehensive overview of the discovery, mechanism of

action, synthesis, and experimental applications of JCP174.

Chemical and Physical Properties
JCP174, also known by its chemical name 7-amino-4-chloro-3-propoxy-1H-isochromen-1-one,

is a crystalline solid. Its fundamental properties are summarized below.
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Property Value

CAS Number 126062-19-9

Molecular Formula C₁₂H₁₂ClNO₃

Molecular Weight 253.7 g/mol

Appearance Crystalline Solid[1]

Purity ≥98%[1]

Synonyms 7-amino-4-chloro-3-Propoxyisocoumarin[1][2]

Discovery
JCP174 was identified from a focused library of substituted chloroisocoumarins in a forward

chemical genetic screen. The primary goal of this screen was to discover small molecules that

could inhibit the invasion of host cells by Toxoplasma gondii tachyzoites. The screen

unexpectedly identified several chloroisocoumarins, including JCP174, that enhanced parasite

invasion. This led to further investigation into its mechanism of action and the identification of

its molecular target responsible for this phenotype, the previously uncharacterized thioesterase

TgPPT1 in T. gondii.

Mechanism of Action
JCP174 functions as a mechanism-based irreversible inhibitor, also known as a suicide

inhibitor, specifically targeting the active site serine residue of certain hydrolases. The inhibitory

process is a "double-hit" covalent mechanism:

Acylation: The catalytic serine hydroxyl of the target enzyme performs a nucleophilic attack

on the electrophilic carbonyl of the isocoumarin's lactone ring. This opens the ring and forms

a stable acyl-enzyme intermediate.

Unmasking and Second Hit: This initial reaction unmasks a reactive α-chloro carbonyl group.

A subsequent reaction, potentially involving the elimination of the chlorine atom, leads to a

secondary covalent modification that results in the irreversible inactivation of the enzyme.
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The potency of JCP174 is time-dependent, a characteristic feature of irreversible covalent

inhibitors, with its inhibitory effect increasing with longer pre-incubation times with the target

enzyme.[3]
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Figure 1: "Double-Hit" Irreversible Inhibition Mechanism of JCP174.

Target Profile and Inhibitory Activity
JCP174 exhibits potent inhibitory activity against several serine hydrolases, most notably acyl-

protein thioesterases (APTs) involved in the regulation of protein S-palmitoylation. Its primary

targets include:

Human Acyl-Protein Thioesterase 1 (HsAPT1)

Human Acyl-Protein Thioesterase 2 (HsAPT2)
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Toxoplasma gondii Palmitoyl-Protein Thioesterase 1 (TgPPT1)[4]

Human Leukocyte Elastase (HLE)[4]

The inhibitory potency of JCP174 and its derivatives has been quantified against several of

these targets.

Compound Target Enzyme IC₅₀ (µM)
Inhibition Rate
(Kobs/[I])

JCP174 HsAPT1 1.7[4] Not Specified

HsAPT2 0.75[4] Not Specified

TgPPT1 1.32[4] Not Specified

Human Leukocyte

Elastase
Not Specified 54,000 M⁻¹s⁻¹[4]

JCP174-alk HsAPT1 0.925[3][5] Not Specified

HsAPT2 0.498[3][5] Not Specified

JCP174-BT HsAPT1 3.0[3][5] Not Specified

HsAPT2 1.8[3][5] Not Specified

Synthesis
While a specific, detailed publication for the synthesis of JCP174 is not readily available, its

structure as a 3-alkoxy-7-amino-4-chloroisocoumarin indicates that its synthesis follows

established routes for this class of compounds.[4] The general approach involves the synthesis

of a substituted homophthalic acid precursor, followed by cyclization and functional group

manipulation.

A plausible synthetic pathway starts from 4-nitrohomophthalic acid, which can be converted to

the corresponding anhydride. Reaction with an alcohol (in this case, propanol) would yield a

monoester, which is then treated with a chlorinating agent like phosphorus pentachloride or

thionyl chloride to form the 3-alkoxy-4-chloroisocoumarin ring system. The final step involves

the reduction of the nitro group at the 7-position to an amine.
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Synthesis of JCP174 Derivatives
JCP174 has been modified to create powerful chemical biology tools, such as activity-based

probes (ABPs).

JCP174-alk (Alkynylated Probe): An alkyne functional group is introduced to the JCP174
scaffold. This modification allows for "click chemistry" reactions, enabling the attachment of

reporter tags like biotin or fluorophores after the probe has labeled its protein target.[3][6]

The introduction of the alkyne did not significantly compromise inhibitory potency.[3]

JCP174-BT (Fluorescent Probe): This probe is synthesized via a one-step click reaction

between JCP174-alk and an azide-BODIPY TMR fluorophore.[3][5] JCP174-BT is a cell-

permeable, fluorescent ABP used for direct visualization and profiling of APT activity in vitro

and in intact cells.[3][4]
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Figure 2: Synthesis workflow for JCP174-based activity probes.

Experimental Protocols
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JCP174 and its derivatives are utilized in a variety of assays to probe enzyme activity. Below

are methodologies for key experiments.

4-NPO Esterase Activity Assay
This biochemical assay is used to screen for inhibitors and determine IC₅₀ values for purified

enzymes like HsAPT1 and HsAPT2.

Principle: The assay measures the hydrolysis of the substrate 4-nitrophenyl octanoate (4-

NPO) to the chromogenic product 4-nitrophenolate, which can be detected by absorbance

spectroscopy at 401-405 nm.

Reagents:

Purified recombinant HsAPT1 or HsAPT2 enzyme.

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

4-nitrophenyl octanoate (4-NPO) substrate.

JCP174 or other test inhibitors dissolved in DMSO.

Procedure:

1. Add purified enzyme to a 96-well plate containing assay buffer.

2. Add serial dilutions of the inhibitor (e.g., JCP174) or DMSO as a control.

3. Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 30 minutes to 6

hours) at 37°C.[3]

4. Initiate the reaction by adding the 4-NPO substrate.

5. Measure the increase in absorbance at 401 nm over time using a plate reader.

6. Calculate the residual enzyme activity relative to the DMSO control and plot dose-

response curves to determine IC₅₀ values.
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Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to identify and profile the active enzyme

targets of JCP174 within complex proteomes (e.g., cell lysates or intact cells).

Principle: An activity-based probe (e.g., JCP174-alk or JCP174-BT) covalently labels the

active site of target enzymes. Labeled proteins are then detected either by direct

fluorescence (for JCP174-BT) or, following click-chemistry conjugation to a reporter tag, by

fluorescence or affinity purification for mass spectrometry.

General Workflow (using JCP174-alk and TOP-ABPP):

1. Proteome Treatment: Incubate the biological sample (e.g., cell lysate) with JCP174-alk for

a specified time (e.g., 60 minutes) at 37°C.[6] For competition experiments, pre-incubate

the proteome with an excess of a competitor (like JCP174) before adding the probe.

2. Click Chemistry: Add a reporter tag, such as an azide-biotin conjugate, along with

copper(I) sulfate, a ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate) to

catalyze the cycloaddition reaction.

3. Enrichment: Capture the biotinylated proteins using streptavidin-coated beads.

4. Digestion: Wash the beads extensively to remove non-specifically bound proteins, then

digest the captured proteins on-bead with trypsin.

5. Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify and quantify

the proteins that were covalently labeled by JCP174-alk.
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Figure 3: General workflow for Activity-Based Protein Profiling (ABPP).

In-Gel Fluorescence Competition Assay
This method visualizes the direct binding of a fluorescent probe to its targets and can

demonstrate competitive inhibition.

Principle: A fluorescent probe like JCP174-BT is used to label target proteins. The

fluorescence signal of the labeled protein, resolved by SDS-PAGE, is a measure of probe

binding. Pre-incubation with a non-fluorescent competitor (JCP174) will reduce the signal,

demonstrating target engagement.

Procedure:

1. Pre-incubate the sample (purified enzyme or cell lysate) with varying concentrations of the

competitor (JCP174) or DMSO control for 60 minutes at 37°C.[3]

2. Add the fluorescent probe JCP174-BT (e.g., at a final concentration of 1 µM) and incubate

for an additional 30 minutes at 37°C.[3]

3. Quench the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

4. Resolve the proteins by SDS-PAGE.

5. Visualize the fluorescently labeled proteins using a flatbed fluorescence scanner (e.g.,

excitation at 543 nm, emission at 569 nm for BODIPY TMR).[3]

6. Assess protein loading by subsequently staining the gel with Coomassie Blue or silver

stain. A decrease in fluorescent signal with increasing competitor concentration indicates

specific target binding.

Conclusion
JCP174 has evolved from an unexpected "enhancer" in a phenotypic screen to a cornerstone

tool for studying serine hydrolase function. Its well-characterized mechanism of irreversible

covalent inhibition and its defined target profile make it an invaluable probe for interrogating the

roles of acyl-protein thioesterases in cellular processes like protein palmitoylation. The

development of derivatized activity-based probes, such as JCP174-alk and JCP174-BT, has
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further expanded its utility, enabling sophisticated proteomic and imaging experiments. This

guide provides the core technical information for researchers to effectively utilize JCP174 and

its analogs in their own investigations into enzyme function and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1672823?utm_src=pdf-body
https://www.benchchem.com/product/b1672823?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11013143/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11013143/
https://www.researchgate.net/post/I_want_to_perform_esterase_assay_using_p-Nitrophenyl_acetate_Can_anyone_let_me_know_what_procedure_can_be_used
https://www.researchgate.net/publication/6930070_Synthesis_of_new_3-Alkoxy-7-amino-4-chloro-isocoumarin_derivatives_as_new_-amyloid_peptides_production_inhibitors_and_their_activities_on_various_classes_of_proteases
https://pubmed.ncbi.nlm.nih.gov/12818677/
https://pubmed.ncbi.nlm.nih.gov/12818677/
https://pubmed.ncbi.nlm.nih.gov/12818677/
https://www.mdpi.com/1422-0067/23/11/5936
https://pmc.ncbi.nlm.nih.gov/articles/PMC10484978/
https://www.benchchem.com/product/b1672823#jcp174-discovery-and-synthesis
https://www.benchchem.com/product/b1672823#jcp174-discovery-and-synthesis
https://www.benchchem.com/product/b1672823#jcp174-discovery-and-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b1672823?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

